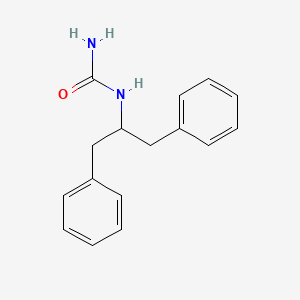
N-(1-benzyl-2-phenylethyl)urea
Vue d'ensemble
Description
N-(1-benzyl-2-phenylethyl)urea, also known as N-(benzylphenethyl)urea, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied for its ability to modulate various biological processes.
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been found to modulate the expression of various genes involved in cell death and survival.
Biochemical and Physiological Effects:
This compound(1-benzyl-2-phenylethyl)urea has been found to have various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: Studies have shown that this compound(1-benzyl-2-phenylethyl)urea can reduce inflammation by inhibiting the production of inflammatory cytokines.
2. Antioxidant effects: This compound has been found to have antioxidant properties and can protect cells from oxidative stress.
3. Vasodilatory effects: this compound(1-benzyl-2-phenylethyl)urea has been found to dilate blood vessels and improve blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. This compound is relatively easy to synthesize and purify.
2. It has been found to have low toxicity and is well-tolerated in animal studies.
3. It has a wide range of potential therapeutic applications.
Limitations:
1. The exact mechanism of action of this compound is not fully understood.
2. There is limited information available on the pharmacokinetics and pharmacodynamics of this compound.
3. Further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea. Some of these include:
1. Further studies are needed to determine the optimal dosage and administration route of this compound in humans.
2. More research is needed to understand the mechanism of action of this compound and how it interacts with various signaling pathways.
3. Clinical trials are needed to determine the efficacy of this compound in the treatment of various diseases.
4. Further studies are needed to determine the safety and long-term effects of this compound.
Conclusion:
This compound(1-benzyl-2-phenylethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-cancer, neuroprotective, and cardiovascular effects. Although the exact mechanism of action of this compound is not fully understood, it has been found to modulate various biological processes. Further studies are needed to determine the optimal dosage and administration route of this compound in humans and to determine its safety and long-term effects.
Applications De Recherche Scientifique
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been explored include:
1. Cancer Research: Studies have shown that this compound(1-benzyl-2-phenylethyl)urea has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and prostate cancer.
2. Neurodegenerative Diseases: this compound(1-benzyl-2-phenylethyl)urea has been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: Research has shown that this compound(1-benzyl-2-phenylethyl)urea has vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce the risk of cardiovascular diseases.
Propriétés
IUPAC Name |
1,3-diphenylpropan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-16(19)18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWWHPPXOEVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-aminophenyl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B3861117.png)
![N'-[(5-nitro-2-furyl)methylene]-2-pyridinecarbohydrazide](/img/structure/B3861121.png)
![1-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3861124.png)
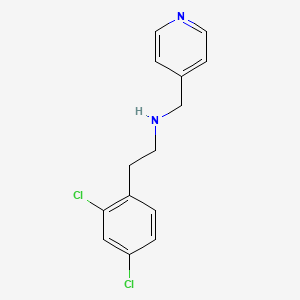
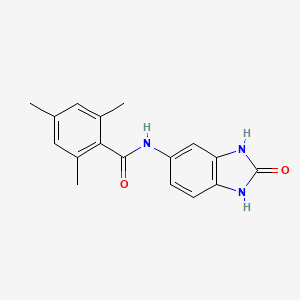
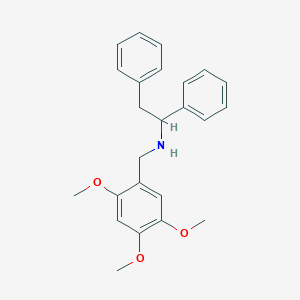
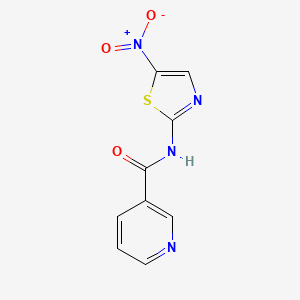
![11-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3861157.png)
![6-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3861165.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3861171.png)
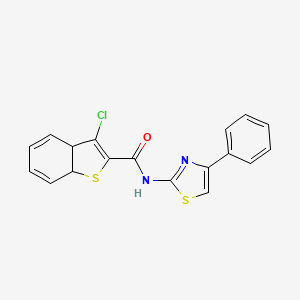
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861188.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)
![3-[(benzylamino)carbonyl]-4-phenylpentanoic acid](/img/structure/B3861207.png)
